2-[(3-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-[(3-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a bromophenyl group attached to the thiazole ring, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid typically involves the reaction of 3-bromobenzyl bromide with thioamide under basic conditions to form the thiazole ring. The carboxylic acid group is then introduced through oxidation or carboxylation reactions .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the formation of the thiazole ring and subsequent functionalization .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromophenyl group or the thiazole ring.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or ethers .
Scientific Research Applications
2-[(3-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(3-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and thiazole ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid
- 2-[(3-Methylphenyl)methyl]-1,3-thiazole-4-carboxylic acid
- 2-[(3-Nitrophenyl)methyl]-1,3-thiazole-4-carboxylic acid
Uniqueness
2-[(3-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other similar compounds may not undergo. This uniqueness makes it valuable in certain synthetic and research applications .
Properties
Molecular Formula |
C11H8BrNO2S |
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Molecular Weight |
298.16 g/mol |
IUPAC Name |
2-[(3-bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO2S/c12-8-3-1-2-7(4-8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5H2,(H,14,15) |
InChI Key |
JAYXLVHITVYOOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
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